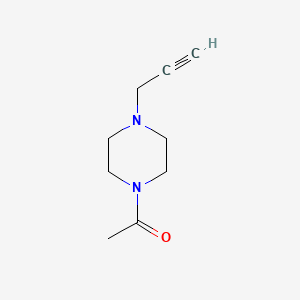
1-(4-Prop-2-ynylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Prop-2-ynylpiperazin-1-yl)ethanone” is a compound that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The prop-2-ynyl group attached to the piperazine ring could potentially make this compound reactive, as alkynes are known to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “1-(4-Prop-2-ynylpiperazin-1-yl)ethanone” would consist of a piperazine ring with a prop-2-ynyl group and an ethanone group attached. The presence of the alkyne group (prop-2-ynyl) and the carbonyl group (from ethanone) could have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis
Without specific data, I can only speculate on the properties of “1-(4-Prop-2-ynylpiperazin-1-yl)ethanone”. The presence of the polar carbonyl group could impart some degree of polarity to the molecule, affecting its solubility in different solvents. The alkyne group could potentially make the compound more reactive .Wissenschaftliche Forschungsanwendungen
Parkinson’s Disease Treatment
The compound could be used in the treatment of Parkinson’s disease. A derivative of Prottremin, which is similar to the compound , has shown potent antiparkinsonian activity in vivo on different animal models of Parkinson’s disease .
Breast Cancer Treatment
The compound could be used in the treatment of breast cancer. A study found that a number of uracil amides, which are similar to the compound , cleave poly (ADP-ribose) polymerase and therefore novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
Acetylcholinesterase Inhibitors
The compound could be used as an acetylcholinesterase inhibitor. A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which are similar to the compound , were designed and synthesized for this purpose .
Age-Related Movement Disorders
The compound could be used in the treatment of age-related movement disorders, given its potential use in Parkinson’s disease treatment .
Drug Design
The compound could be used in drug design, given its potential use in the treatment of various diseases and disorders .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “1-(4-Prop-2-ynylpiperazin-1-yl)ethanone” would likely depend on the results of initial studies investigating its properties and potential uses. If the compound exhibits promising activity in preliminary tests, it could be further optimized and studied in more detail .
Eigenschaften
IUPAC Name |
1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h1H,4-8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAFKLWCODTXIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Prop-2-ynylpiperazin-1-yl)ethanone | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


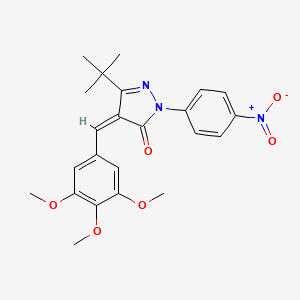
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride](/img/structure/B2413830.png)
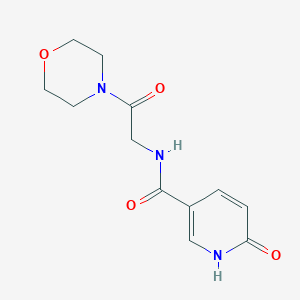




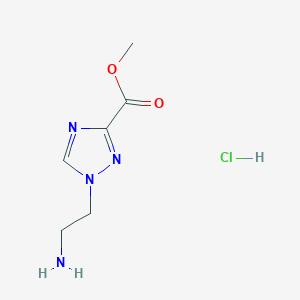
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2413842.png)

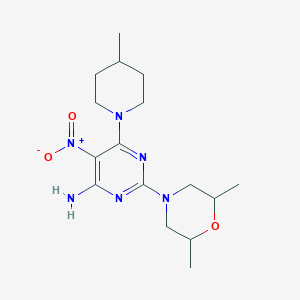

![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413848.png)